molecular formula C20H25ClN2O2 B6118674 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide

2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide

Cat. No. B6118674
M. Wt: 360.9 g/mol
InChI Key: BHMNFBYYEGXSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide, also known as JNJ-17203212, is a small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by noxious stimuli such as heat, capsaicin, and acid. TRPV1 is involved in the transmission of pain signals and has been implicated in various pain-related disorders such as neuropathic pain, inflammatory pain, and migraine.

Mechanism of Action

2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide is a TRPV1 antagonist that blocks the activation of TRPV1 by noxious stimuli such as heat, capsaicin, and acid. TRPV1 is involved in the transmission of pain signals and has been implicated in various pain-related disorders. By blocking TRPV1 activation, 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects:
2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has been shown to have a good pharmacokinetic profile and oral bioavailability. It has a half-life of approximately 4 hours and is metabolized by the liver. 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide is a useful tool for studying the role of TRPV1 in pain-related disorders. It can be used to investigate the physiological and biochemical effects of TRPV1 blockade in various animal models of pain. However, 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has some limitations for lab experiments. It is a small molecule antagonist that may have off-target effects, and its efficacy may vary depending on the animal model and pain condition being studied.

Future Directions

2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has shown promise as a potential therapeutic agent for pain-related disorders. Future research directions could include investigating the efficacy of 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide in clinical trials for neuropathic pain, inflammatory pain, and migraine. Other future directions could include investigating the role of TRPV1 in other physiological and pathological conditions, such as cancer, diabetes, and cardiovascular disease. Additionally, further research could be done to optimize the pharmacokinetic and pharmacodynamic properties of 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide to improve its efficacy and reduce potential adverse effects.

Synthesis Methods

2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide can be synthesized by reacting 2-chlorobenzoyl chloride with N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}amine in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide in high yield and purity.

Scientific Research Applications

2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has been extensively studied in preclinical models of pain. It has been shown to be effective in reducing pain in various animal models of neuropathic pain, inflammatory pain, and migraine. 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has also been shown to reduce thermal hyperalgesia and mechanical allodynia in animal models of pain.

properties

IUPAC Name

2-chloro-N-[[1-(cyclohexene-1-carbonyl)piperidin-3-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c21-18-11-5-4-10-17(18)19(24)22-13-15-7-6-12-23(14-15)20(25)16-8-2-1-3-9-16/h4-5,8,10-11,15H,1-3,6-7,9,12-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMNFBYYEGXSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.